molecular formula C16H17N5O5 B566153 2-[(Pyridin-3-ylcarbonyl)-2-[(pyridin-3-ylcarbonyl)ethyl]amino]ethyl Nitrate CAS No. 1798026-96-6

2-[(Pyridin-3-ylcarbonyl)-2-[(pyridin-3-ylcarbonyl)ethyl]amino]ethyl Nitrate

Cat. No. B566153
CAS RN: 1798026-96-6
M. Wt: 359.342
InChI Key: ZMZPVNYRPCNJGC-UHFFFAOYSA-N
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Description

The compound “2-[(Pyridin-3-ylcarbonyl)-2-[(pyridin-3-ylcarbonyl)ethyl]amino]ethyl Nitrate” is a derivative of the NIACINAMIDE that is structurally combined with an organic nitrate . It is a potassium-channel opener that causes vasodilatation of arterioles and large coronary arteries . Its nitrate-like properties produce venous vasodilation through stimulation of guanylate cyclase .


Molecular Structure Analysis

The molecular formula of this compound is C16H17N5O5. Its molecular weight is 359.34.

Scientific Research Applications

I apologize, but it appears that there is limited information available online regarding the specific scientific research applications of “2-[(Pyridin-3-ylcarbonyl)-2-[(pyridin-3-ylcarbonyl)ethyl]amino]ethyl Nitrate”. The search results mostly lead to suppliers and manufacturers of the compound, rather than detailed research applications .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '2-[(Pyridin-3-ylcarbonyl)-2-[(pyridin-3-ylcarbonyl)ethyl]amino]ethyl Nitrate' involves the reaction of two moles of 3-pyridinecarboxaldehyde with one mole of ethylenediamine followed by nitration with nitric acid.", "Starting Materials": [ "3-pyridinecarboxaldehyde", "ethylenediamine", "nitric acid" ], "Reaction": [ "Step 1: Combine two moles of 3-pyridinecarboxaldehyde with one mole of ethylenediamine in a suitable solvent such as ethanol or methanol.", "Step 2: Heat the mixture under reflux for several hours until the reaction is complete.", "Step 3: Cool the reaction mixture and filter the solid product.", "Step 4: Dissolve the solid product in a suitable solvent such as dichloromethane or chloroform.", "Step 5: Add concentrated nitric acid dropwise to the solution while stirring vigorously.", "Step 6: Allow the reaction to proceed at room temperature for several hours.", "Step 7: Cool the reaction mixture and filter the solid product.", "Step 8: Wash the solid product with water and dry in vacuo." ] }

CAS RN

1798026-96-6

Molecular Formula

C16H17N5O5

Molecular Weight

359.342

IUPAC Name

2-[pyridine-3-carbonyl-[2-(pyridine-3-carbonylamino)ethyl]amino]ethyl nitrate

InChI

InChI=1S/C16H17N5O5/c22-15(13-3-1-5-17-11-13)19-7-8-20(9-10-26-21(24)25)16(23)14-4-2-6-18-12-14/h1-6,11-12H,7-10H2,(H,19,22)

InChI Key

ZMZPVNYRPCNJGC-UHFFFAOYSA-N

SMILES

C1=CC(=CN=C1)C(=O)NCCN(CCO[N+](=O)[O-])C(=O)C2=CN=CC=C2

synonyms

Nicorandil Impurity

Origin of Product

United States

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